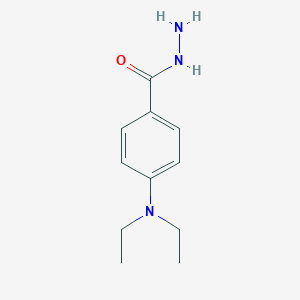

4-(Diethylamino)benzohydrazide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(diethylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNSOBLTEWFAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366369 | |

| Record name | 4-(diethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100139-54-6 | |

| Record name | 4-(diethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100139-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Diethylamino Benzohydrazide and Its Derivatives

General Synthetic Strategies for Benzohydrazides

The creation of the benzohydrazide (B10538) moiety is primarily accomplished through two main pathways: the reaction of esters with hydrazine (B178648) hydrate (B1144303) and condensation reactions involving other carboxylic acid derivatives.

The most common and straightforward method for preparing benzohydrazides is the hydrazinolysis of a corresponding ester. nih.gov This nucleophilic acyl substitution reaction involves treating a benzoate (B1203000) ester, typically a methyl or ethyl ester, with hydrazine hydrate. nih.govaip.org The reaction is often carried out by heating the mixture under reflux in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govaip.org

The process begins with the esterification of a substituted benzoic acid to produce the methyl or ethyl ester, which is then converted to the hydrazide via reaction with hydrazine hydrate. nih.govarabjchem.org This two-step process is generally efficient and can yield almost quantitative results. nih.gov Microwave-assisted synthesis has also been employed to accelerate this reaction, significantly reducing the time required from hours to minutes while maintaining good yields. mdpi.comfip.orgimpactfactor.org

Table 1: Examples of Hydrazinolysis for Benzohydrazide Synthesis

| Starting Ester | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl Salicylate | Hydrazine Hydrate | None | Microwave (360W), 3 min | Salicylhydrazide | mdpi.com |

| Methyl 4-(trifluoromethyl)benzoate | Hydrazine Hydrate | Ethanol | Reflux | 4-(Trifluoromethyl)benzohydrazide | nih.gov |

| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux, 2h | Benzohydrazide | arabjchem.orgthepharmajournal.com |

| Methyl Paraben | Hydrazine Hydrate | None | Microwave (160W), 2-8 min | 4-Hydroxybenzohydrazide | impactfactor.org |

| Ethyl p-hydroxybenzoate | Hydrazine Hydrate | None | Microwave (180W), 3 min | 4-Hydroxybenzohydrazide | chemmethod.com |

Condensation reactions are fundamental in the chemistry of benzohydrazides, particularly for the synthesis of hydrazone derivatives. aip.org Once the benzohydrazide is formed, its nucleophilic -NH2 group readily reacts with the electrophilic carbon of aldehydes and ketones. derpharmachemica.com This reaction forms a hydrazone, characterized by the azomethine (-N=CH-) group.

The reaction is typically performed by stirring the benzohydrazide and the carbonyl compound in a solvent like ethanol or methanol at room temperature or under reflux. aip.orgderpharmachemica.com Often, a catalytic amount of acid, such as acetic acid or hydrochloric acid, is added to facilitate the dehydration step. derpharmachemica.comnih.gov These hydrazone derivatives are a significant class of compounds, and their synthesis from benzohydrazides is a key strategy for creating diverse molecular libraries. thepharmajournal.com

Hydrazinolysis of Esters for Benzohydrazide Synthesis

Specific Synthesis Protocols for 4-(Diethylamino)benzohydrazide

While general methods are applicable, specific examples from the literature illustrate the practical synthesis of related structures and derivatives. The synthesis of this compound itself follows the general hydrazinolysis pathway, starting from the corresponding ester, ethyl 4-(diethylamino)benzoate. The resulting hydrazide is a stable intermediate used for further derivatization. bohrium.comsemanticscholar.orgresearchgate.net

This method describes the synthesis of a hydrazone derivative, not this compound itself. It demonstrates the reactivity of the hydrazide moiety. In this type of reaction, 4-(dimethylamino)benzohydrazide (B100993) serves as the nucleophile.

A series of new hydrazone compounds were prepared through the condensation of 4-dimethylaminobenzohydrazide with various aldehydes, including 4-dimethylaminobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, and 3-methoxybenzaldehyde. researchgate.net The synthesis is typically achieved by reacting equimolar amounts of the hydrazide and the respective aldehyde in a solvent like methanol under reflux. researchgate.net This straightforward condensation yields the corresponding N'-benzylidene-4-(dimethylamino)benzohydrazide derivative.

Similar to the previous section, this protocol outlines the synthesis of a hydrazone derivative. Here, the parent benzohydrazide is used as the starting material, which condenses with a substituted aldehyde.

The general procedure involves dissolving the benzohydrazide and the aldehyde, in this case, a derivative of 4-aminobenzaldehyde, in a solvent such as ethanol. derpharmachemica.com The reaction mixture is stirred, often with a catalytic amount of acid, to produce the final hydrazone product. derpharmachemica.com This method is widely used to create extensive libraries of Schiff bases from various substituted benzohydrazides and aromatic aldehydes. derpharmachemica.com

This procedure details the direct synthesis of 4-(dimethylamino)benzohydrazide, the dimethyl analog of the title compound. The same principle is directly applicable to the synthesis of this compound by starting with methyl or ethyl 4-(diethylamino)benzoate.

The synthesis begins with the ester, methyl 4-(dimethylamino)benzoate, which is refluxed with an excess of hydrazine hydrate in a solvent like ethanol. nih.govnih.gov Upon cooling the reaction mixture, the product, 4-(dimethylamino)benzohydrazide, precipitates as a solid and can be collected by filtration. thepharmajournal.com This robust and high-yielding reaction is the primary method for producing the core hydrazide structure from its commercially available ester precursor. nih.gov

Synthesis via Condensation of 4-Aminodimethylbenzaldehyde with Benzohydrazide

Synthetic Routes to Key Derivatives of this compound

Hydrazone derivatives of this compound are primarily synthesized through a condensation reaction between the hydrazide and an appropriate aldehyde or ketone. dergipark.org.trchemguide.co.uklibretexts.org This reaction is a classic example of nucleophilic addition-elimination. chemguide.co.uk The terminal amine group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic hydrazone linkage (-C=N-NH-C(O)-). dergipark.org.trchemguide.co.uk

The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by the addition of a small amount of acid. vulcanchem.com The specific conditions, including reaction time and temperature, can be optimized to achieve high yields of the desired product. vulcanchem.com For instance, refluxing the mixture for several hours is a common practice. nih.gov

A variety of aldehydes and ketones can be used in this synthesis, leading to a wide array of hydrazone derivatives with different substituents. This versatility allows for the fine-tuning of the physicochemical and biological properties of the final compounds. For example, derivatives have been synthesized using substituted benzaldehydes, such as 4-dimethylaminobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, and 3-methoxybenzaldehyde. researchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound and Related Hydrazides

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

|---|---|---|

| 4-(Diethylamino)-2-hydroxybenzohydrazide | 4-Methoxybenzaldehyde | N'-(4-Diethylamino-2-hydroxybenzylidene)-4-methoxybenzohydrazide researchgate.net |

| 4-(Diethylamino)-2-hydroxybenzohydrazide | 4-Chlorobenzaldehyde | 4-Chloro-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide researchgate.net |

| 4-(1H-benzimidazole-2-yl)-benzohydrazide | 4-(Diethylamino)benzaldehyde | 4-(1H-benzimidazole-2-yl)-N'-(4-(diethylamino)benzylidene)benzohydrazide nih.gov |

| 4-Nitrobenzohydrazide | 4-(Diethylamino)-2-hydroxybenzaldehyde | N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-4-nitrobenzohydrazide innovareacademics.ininnovareacademics.in |

| 4-Methoxybenzohydrazide | 4-(Diethylamino)-2-hydroxybenzaldehyde | N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-4-methoxy-benzohydrazide innovareacademics.ininnovareacademics.in |

This compound and its hydrazone derivatives are effective ligands for the formation of metal complexes. These ligands typically act as chelating agents, binding to a central metal ion through multiple donor atoms, such as the azomethine nitrogen, carbonyl oxygen, and phenolic oxygen (if present). vulcanchem.cominnovareacademics.ininnovareacademics.in The synthesis of these metal complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent. eurjchem.com

The choice of metal ion and the specific structure of the hydrazone ligand determine the coordination geometry and stoichiometry of the resulting complex. eurjchem.comresearchgate.netsciencearchives.org A variety of metal ions have been used to form complexes with ligands derived from this compound, including but not limited to chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), and dioxomolybdenum(VI). eurjchem.comsemanticscholar.org

For example, a dioxomolybdenum(VI) complex was synthesized from the anion of 4-bromo-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide. semanticscholar.org In another study, a series of bivalent metal complexes with N-(4-(dimethylamino)benzylidene)benzohydrazide were prepared with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.netsciencearchives.org The reaction conditions, such as the molar ratio of ligand to metal and the solvent system, are critical for obtaining the desired complex. innovareacademics.in

Table 2: Examples of Metal Complexes with Ligands Derived from this compound

| Ligand | Metal Ion(s) | Resulting Metal Complex(es) |

|---|---|---|

| N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | [Cr(L)(Cl)(H₂O)₂], [Mn(HL)(Cl)(H₂O)₂], [Fe(L)(Cl)(H₂O)₂], [Co(HL)(Cl)(H₂O)₂], [Ni(HL)(Cl)(H₂O)₂], [Cu(HL)(Cl)(H₂O)₂], [Zn(L)(H₂O)] eurjchem.com |

| N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-4-nitrobenzohydrazide | Mn(II), Co(II), Mg(II) | Metal acetylacetonate (B107027) complexes innovareacademics.ininnovareacademics.in |

| N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-4-methoxy-benzohydrazide | Mn(II), Co(II), Mg(II) | Metal acetylacetonate complexes innovareacademics.ininnovareacademics.in |

| 4-Bromo-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide | Dioxomolybdenum(VI) | [MoO₂L(MeOH)] semanticscholar.org |

Advanced Spectroscopic and Structural Characterization of 4 Diethylamino Benzohydrazide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides information about the molecular structure and the chemical environment of atoms within a molecule. For 4-(diethylamino)benzohydrazide and its derivatives, both ¹H and ¹³C NMR are instrumental in elucidating their structures.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In derivatives of this compound, characteristic signals corresponding to the protons of the diethylamino group, the aromatic rings, and the hydrazide moiety are observed.

For instance, in N'-(4-Diethylamino-2-hydroxybenzylidene)-benzohydrazide, the protons of the ethyl groups in the diethylamino moiety typically appear as a triplet around 1.11 ppm (for the -CH₃ group) and a quartet around 3.36 ppm (for the -CH₂ group). rsc.org The aromatic protons resonate in the range of 6.12 to 7.91 ppm, with their specific chemical shifts and multiplicities depending on their position and the electronic effects of the substituents. rsc.org The imine proton (-CH=N-) of related Schiff base derivatives is often observed as a singlet at approximately 8.4 ppm. derpharmachemica.com The NH proton of the hydrazide group can appear as a singlet at varying chemical shifts, often in the range of 11.47 to 11.79 ppm, and may be exchangeable with D₂O. rsc.org

A detailed analysis of the ¹H NMR spectrum of N'-(4-Diethylamino-2-hydroxybenzylidene)-benzohydrazide is presented in the table below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.11 | Triplet | 6.8 |

| -CH₂ (ethyl) | 3.36 | Quartet | 6.8 |

| Aromatic-H | 6.13 | Doublet | 2.4 |

| Aromatic-H | 6.27 | Doublet of Doublets | Jₐₓ = 8.8, Jₑₓ = 2.4 |

| Aromatic-H | 7.20 | Doublet | 8.4 |

| Aromatic-H | 7.53 | Multiplet | |

| Aromatic-H | 7.59 | Multiplet | |

| Aromatic-H | 7.91 | Doublet of Doublets | Jₐₓ = 6.8, Jₑₓ = 1.6 |

| Imine-H | 8.42 | Singlet | |

| NH | 11.47 | Singlet | |

| OH | 11.79 | Singlet |

Table 1: ¹H NMR data for N'-(4-Diethylamino-2-hydroxybenzylidene)-benzohydrazide in DMSO-d₆. rsc.org

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In this compound derivatives, distinct signals are observed for the carbons of the diethylamino group, the aromatic rings, and the carbonyl group of the hydrazide.

For N'-(4-Diethylamino-2-hydroxybenzylidene)-benzohydrazide, the carbon atoms of the ethyl groups typically resonate at around 12.9 ppm (-CH₃) and 44.2 ppm (-CH₂). rsc.org The aromatic carbons appear in the region of 97.9 to 150.6 ppm, with the specific shifts influenced by the attached functional groups. rsc.org The carbonyl carbon (C=O) of the hydrazide moiety is generally observed further downfield, for example at 162.6 ppm. rsc.org The imine carbon (-CH=N-) in related Schiff base derivatives shows a signal in the range of 145-148 ppm. derpharmachemica.com

A summary of the ¹³C NMR chemical shifts for N'-(4-Diethylamino-2-hydroxybenzylidene)-benzohydrazide is provided in the table below.

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 12.9 |

| -CH₂ (ethyl) | 44.2 |

| Aromatic-C | 97.9 |

| Aromatic-C | 104.0 |

| Aromatic-C | 106.9 |

| Aromatic-C | 127.9 |

| Aromatic-C | 128.9 |

| Aromatic-C | 132.1 |

| Aromatic-C | 133.6 |

| Aromatic-C | 150.4 |

| Aromatic-C | 150.6 |

| C=O | 162.6 |

Table 2: ¹³C NMR data for N'-(4-Diethylamino-2-hydroxybenzylidene)-benzohydrazide in DMSO-d₆. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.

Typically, the N-H stretching vibrations of the hydrazide group are observed in the region of 3200-3400 cm⁻¹. rsc.orgderpharmachemica.com The carbonyl (C=O) stretching vibration of the amide group gives a strong absorption band around 1600-1650 cm⁻¹. rsc.orgderpharmachemica.com For Schiff base derivatives, the imine (C=N) stretching vibration appears at approximately 1580-1630 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region. rsc.org

Characteristic IR absorption bands for a derivative, N'-(4-Diethylamino-2-hydroxybenzylidene)-3,4,5-trimethoxy-benzohydrazide, are listed below.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H/N-H stretching | 3422, 3211 |

| C-H stretching (aliphatic) | 2969 |

| C=O stretching (amide) | 1631 |

| C=N stretching (imine) | 1588 |

| C=C stretching (aromatic) | 1517 |

Table 3: IR data for N'-(4-Diethylamino-2-hydroxybenzylidene)-3,4,5-trimethoxy-benzohydrazide. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of this compound derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions.

For example, a Schiff base derivative, 3-Chloro-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]benzohydrazide, exhibits absorption maxima at approximately 290 nm, attributed to π→π* transitions within the extended conjugated system, and around 350 nm, corresponding to n→π* transitions. vulcanchem.com The position and intensity of these bands can be influenced by the solvent polarity and the specific substituents on the aromatic rings.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For this compound and its derivatives, mass spectrometry confirms the molecular formula by identifying the molecular ion peak (M⁺).

For instance, in the mass spectrum of a derivative, the molecular ion peak would correspond to its calculated molecular weight. rsc.org The fragmentation pattern can provide further structural information. For example, cleavage of the N-N bond or fragmentation of the diethylamino group can lead to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single-crystal X-ray diffraction studies of derivatives of this compound have revealed detailed structural information. For instance, the crystal structure of N′-[(1E)-4-Diethylamino-2-hydroxybenzylidene]benzohydrazide shows that the molecule is stabilized by an intramolecular O-H···N hydrogen bond. researchgate.net The crystal packing is further influenced by intermolecular N-H···O and C-H···π interactions. researchgate.net Such studies have also confirmed the geometry around the imine bond in Schiff base derivatives, which is typically found to be in an E-configuration. researchgate.net

Crystallographic data for N′-[(1E)-4-Diethylamino-2-hydroxybenzylidene]benzohydrazide is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.591 (5) |

| b (Å) | 16.733 (6) |

| c (Å) | 9.671 (5) |

| β (°) | 102.316 (5) |

| V (ų) | 1674.4 (13) |

| Z | 4 |

Table 4: Crystal data for N′-[(1E)-4-Diethylamino-2-hydroxybenzylidene]benzohydrazide. researchgate.net

Crystal Structure Description and Space Group Analysis

The crystal structures of this compound derivatives have been extensively investigated, revealing that they crystallize in several different crystal systems and space groups. The specific solid-state arrangement is highly dependent on the nature of the substituent on the benzylidene moiety.

A significant number of derivatives adopt a monoclinic crystal system. For example, N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide crystallizes in the monoclinic space group P2/c. researchgate.net Similarly, the 4-chloro- and 4-bromo-benzylidene derivatives of 4-hydroxybenzohydrazide are reported to crystallize in the monoclinic P21/c space group. researchgate.net Other derivatives synthesized from 4-diethylaminosalicylaldehyde have also been found in monoclinic systems, such as P21 and P21/c. researchgate.net

However, other crystal systems are also observed. The introduction of different functional groups can lead to crystallization in the triclinic system, typically in the centrosymmetric space group P1. researchgate.netscispace.com For instance, 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide crystallizes in the triclinic system with two independent molecules in the asymmetric unit. nih.gov This diversity highlights the significant influence of even subtle molecular changes on the resulting crystal lattice.

The conformation about the C=N imine bond in these Schiff base derivatives is consistently found to be E. researchgate.net The planarity of the molecules can vary. In some cases, the molecules are relatively planar, which facilitates conjugation. vulcanchem.com In other derivatives, significant twists are observed between the aromatic rings, with dihedral angles varying widely depending on the substituents and crystal packing forces. For example, in a series of benzylidene-4-hydroxybenzohydrazide derivatives, the dihedral angle between the two benzene (B151609) rings was 5.75 (12)° for a 4-chloro derivative, but 77.27 (9)° for the 4-diethylamino derivative, despite both crystallizing in the same P21/c space group. researchgate.net

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide | Monoclinic | P2/c | a = 10.591(5) Å, b = 16.733(6) Å, c = 9.671(5) Å, β = 102.316(5)° | researchgate.net |

| (E)-N′-[4-(Diethylamino)benzylidene]-4-hydroxybenzohydrazide derivative | Monoclinic | P21/c | Not provided | researchgate.net |

| 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide | Triclinic | P1 (contains two independent molecules) | a = 10.087(4) Å, b = 12.939(5) Å, c = 14.780(5) Å, α = 78.408(4)°, β = 80.726(4)°, γ = 70.632(4)° | nih.gov |

| N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-methylbenzohydrazide (Compound 1) | Monoclinic | P21 | a = 6.2656(6) Å, b = 21.873(2) Å, c = 6.6362(7) Å, β = 114.025(2)° | researchgate.net |

| N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-chlorobenzohydrazide (Compound 2) | Monoclinic | P21/c | a = 13.8966(17) Å, b = 13.1402(15) Å, c = 9.8043(12) Å, β = 90.768(2)° | researchgate.net |

| N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-nitrobenzohydrazide (Compound 3) | Triclinic | P-1 | a = 9.884(2) Å, b = 11.781(3) Å, c = 15.990(4) Å, α = 95.916(5)°, β = 99.520(5)°, γ = 104.147(4)° | researchgate.net |

Analysis of Hydrogen Bonding Networks

Intramolecular Hydrogen Bonds: In derivatives containing a hydroxyl group at the ortho-position of the benzylidene ring (derived from salicylaldehyde), a strong intramolecular O—H⋯N hydrogen bond is consistently observed. researchgate.netnih.goviucr.org This interaction occurs between the hydroxyl proton (donor) and the imine nitrogen atom (acceptor), forming a stable six-membered ring motif, often denoted as an S(6) ring. iucr.org This intramolecular bond is a key factor in enforcing the planarity of the molecule. nih.gov

Intermolecular Hydrogen Bonds: The hydrazide moiety (–CO–NH–N=) is a potent hydrogen-bonding unit, providing both a donor (the N–H group) and an acceptor (the carbonyl oxygen). The most common intermolecular interaction observed is the N—H⋯O hydrogen bond, which links molecules into larger assemblies. nih.goviucr.orgiucr.org These interactions can form simple one-dimensional chains along a crystallographic axis. nih.gov In other cases, they can lead to the formation of centrosymmetric dimers. For example, in (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid, pairs of O—H⋯O hydrogen bonds link molecules into inversion dimers with an R22(8) ring motif. iucr.org

When water molecules are incorporated into the crystal lattice, they act as bridges, connecting the hydrazone molecules through a more complex network of O—H⋯N, O—H⋯O, and N—H⋯O hydrogen bonds. researchgate.netresearchgate.net This results in the formation of two-dimensional or even three-dimensional supramolecular architectures. researchgate.net

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide | Intramolecular O—H⋯N | Stabilizes the molecular structure. | researchgate.net |

| N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide | Intermolecular N—H⋯O | Contributes to the crystal structure. | researchgate.net |

| 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide | Intramolecular O—H⋯N | Contributes to the planarity of each of the two independent molecules. | nih.gov |

| 3-Chloro-N′-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide | Intermolecular N—H⋯O | Links molecules into chains along the a-axis. | nih.gov |

| (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid | Intramolecular O—H⋯N | Forms an S(6) ring motif. | iucr.org |

| (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid | Intermolecular O—H⋯O | Forms inversion dimers with an R22(8) ring motif. | iucr.org |

Intermolecular Interactions and Packing Arrangements

π-π Stacking: The presence of multiple aromatic rings in these molecules creates the potential for π-π stacking interactions. vulcanchem.com This type of interaction is observed in the crystal structures of several derivatives, where the planar aromatic rings of adjacent molecules arrange in a parallel or offset fashion. researchgate.netresearchgate.net These interactions help to stabilize the three-dimensional supramolecular architecture. researchgate.net

C–H⋯π and C–H⋯O Interactions: Weak C–H⋯π interactions are also noted, where a C–H bond points towards the electron-rich face of an aromatic ring on a neighboring molecule. researchgate.net Additionally, weak C–H⋯O hydrogen bonds, where a carbon-bound hydrogen interacts with a carbonyl or hydroxyl oxygen, provide further stabilization to the crystal packing. researchgate.netmdpi.com

Comparison of Crystal Structures of Derivatives

Comparing the crystal structures of different this compound derivatives reveals key structure-property relationships. The identity of the substituents on the benzohydrazide (B10538) core has a profound impact on the resulting solid-state structure.

One of the most notable differences is the space group and crystal system. As shown in Table 1, derivatives can be found in monoclinic (P21/c, P21) and triclinic (P1) space groups, demonstrating that there is no single preferred packing motif for this class of compounds. researchgate.netresearchgate.net The choice of space group is a result of a delicate balance of intermolecular forces.

The dihedral angle between the aromatic rings is another key point of comparison. A study of (E)-N'-benzylidene-4-hydroxybenzohydrazide derivatives showed that replacing a 4-chloro substituent with a 4-diethylamino group caused the dihedral angle between the rings to increase dramatically from ~6° to ~77°, even though both compounds crystallized in the same P21/c space group. researchgate.net This indicates that the steric bulk and electronic nature of the diethylamino group can induce significant conformational changes that are accommodated within the same crystal symmetry.

Furthermore, the complexity of the hydrogen-bonding network changes with functionality. Simple benzohydrazide derivatives often form straightforward chains via N—H⋯O bonds. iucr.orgnih.gov However, the introduction of hydroxyl groups, as seen in derivatives of 4-diethylaminosalicylaldehyde, allows for strong intramolecular O—H⋯N bonds and more complex intermolecular networks. researchgate.netnih.gov The incorporation of solvent molecules, such as water, further complicates the network, creating robust 3D architectures held together by multiple types of hydrogen bonds. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 4 Diethylamino Benzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. scispace.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p), provide a robust framework for understanding the behavior of 4-(Diethylamino)benzohydrazide and related compounds. researchgate.netmdpi.combohrium.comredalyc.orgredalyc.org These computational studies allow for the optimization of molecular geometries and the calculation of a wide array of molecular properties. mdpi.combohrium.com

DFT calculations are pivotal in elucidating the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. scispace.comresearchgate.net For the related compound, 4-(Dimethylamino)benzohydrazide (B100993), DFT calculations have shown that all non-hydrogen atoms lie nearly in the same plane. iucr.org The stability of such compounds is often attributed to hyperconjugative interactions and charge delocalization, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net The diethylamino group, being an electron-donating group, significantly influences the electronic density across the benzohydrazide (B10538) backbone.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netfrontiersin.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.comfrontiersin.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.orgresearchgate.net For a Schiff base derivative of 4-(diethylamino)-2-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be 3.683 eV, suggesting significant chemical stability. bohrium.com In a study on a similar benzohydrazide derivative, the HOMO-LUMO gap was found to be 3.53 eV, indicating a propensity for intramolecular charge transfer, which can enhance nonlinear optical (NLO) properties. researchgate.net The diethylamino group, being an electron-donating substituent, tends to raise the HOMO energy level, which can lead to a smaller energy gap and increased reactivity compared to unsubstituted benzohydrazide. rsc.org

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Schiff base of 4-(diethylamino)-2-hydroxybenzaldehyde | -5.511 | -1.828 | 3.683 | bohrium.com |

| Benzohydrazide Derivative | - | - | 3.53 | researchgate.net |

| 4-(Dimethylamino)benzylidene derivative | -9.12 | - | 4.56 | |

| (E)-N'-(4-methylbenzylidene)isonicotinohydrazide | - | - | 3.13 | as-proceeding.com |

| Thiazole-sulfonamide analog 1 | -8.36 | -0.46 | 7.91 | mdpi.com |

| Thiazole-sulfonamide analog 2 | - | - | 7.92 | mdpi.com |

| Thiazole-sulfonamide analog 15 | - | - | 8.38 | mdpi.com |

| Thiazole-sulfonamide analog 21 | - | - | 6.62 | mdpi.com |

| Zinc Hydrazone Complex 1 | - | -2.803 | 1.083 | mdpi.com |

| Zinc Hydrazone Complex 2 | - | - | 1.456 | mdpi.com |

| Zinc Hydrazone Complex 3 | - | - | 1.232 | mdpi.com |

This table presents data for related compounds to provide context for the properties of this compound.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. frontiersin.orgas-proceeding.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded. as-proceeding.com Red or yellow areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

In hydrazide derivatives, the oxygen atom of the carbonyl group is often the most electronegative site, appearing as a region of high negative potential on the MEP map. grafiati.comnih.gov This suggests it is a likely site for hydrogen bonding. as-proceeding.com The nitrogen atoms of the hydrazide group also exhibit negative potential, while the hydrogen atoms of the N-H groups show positive potential. grafiati.com For a Schiff base containing a 4-(diethylamino) group, MEP analysis helps in identifying the reactive sites on the compound's surface. bohrium.com This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. mdpi.com

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. sciensage.info Softness is the reciprocal of hardness and indicates a molecule's polarizability. mdpi.com

Electronegativity (χ) and Chemical Potential (μ) : These related terms describe the tendency of a molecule to attract electrons. sciensage.info

Electrophilicity Index (ω) : This descriptor measures the ability of a molecule to accept electrons. sciensage.info

Calculations on benzohydrazide derivatives have shown that these descriptors can effectively predict their chemical behavior. sciensage.info For instance, a low hardness value for a zinc hydrazone complex was consistent with its higher observed reactivity. mdpi.com These parameters, calculated using DFT, provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Table 2: Calculated Global Reactivity Descriptors for Related Hydrazide Derivatives

| Compound/Derivative | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Source |

| (E)-N'-(4-methylbenzylidene)isonicotinohydrazide | 1.565 | 0.319 | - | as-proceeding.com |

| Zinc Hydrazone Complex 1 | 1.083 | - | 6.971 (gas phase) | mdpi.com |

| Zinc Hydrazone Complex 1 | - | - | 5.908 (toluene) | mdpi.com |

| Zinc Hydrazone Complex 2 | 1.456 | - | - | mdpi.com |

| Zinc Hydrazone Complex 3 | 1.232 | - | - | mdpi.com |

This table presents data for related compounds to provide context for the properties of this compound.

DFT calculations are also employed to investigate and quantify the intermolecular interactions that govern the packing of molecules in a crystal lattice. iucr.org For the closely related 4-(Dimethylamino)benzohydrazide, DFT calculations at the B3LYP/6-31G(d,p) level were used to estimate the lattice energy. researchgate.net The total lattice energy was calculated to be -215.7 kJ mol⁻¹. iucr.org

These calculations can dissect the total interaction energy into its constituent components: electrostatic, polarization, dispersion, and repulsion energies. researchgate.netresearchgate.net In the case of 4-(Dimethylamino)benzohydrazide, it was found that electrostatic and dispersion forces are the major contributors to the lattice energy. researchgate.net The analysis of pairwise interaction energies between a central molecule and its neighbors reveals the specific forces, such as hydrogen bonds and other close contacts, that stabilize the crystal structure. researchgate.netiucr.org This detailed energetic picture is crucial for understanding the solid-state properties of the material.

Table 3: Calculated Interaction Energies for 4-(Dimethylamino)benzohydrazide

| Interaction Energy Component | Energy (kJ/mol) |

| Electrostatic | -165.3 |

| Dispersion | -173.9 |

| Total Lattice Energy (Estimated) | -216 |

Data is for the related compound 4-(Dimethylamino)benzohydrazide. researchgate.net

A key application of DFT calculations is the validation and interpretation of experimental data, particularly from X-ray diffraction. By optimizing the molecular geometry in the gas phase, theoretical bond lengths and angles can be obtained and compared with the experimental values determined in the solid state. redalyc.orgredalyc.org

For a Schiff base derivative of 4-(diethylamino)-2-hydroxybenzaldehyde, a good correlation was observed between the computed and experimental geometrical parameters. bohrium.com Similarly, for a hydrazone derivative, DFT calculations at the B3LYP/6-311+G(d,p) level showed error rates of less than 1.4% for bond lengths and 0.9% for bond angles when compared to X-ray diffraction data. redalyc.org In another instance, a study on N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide reported its crystal structure, providing experimental parameters that can be used for such correlative studies. nih.gov These correlations lend confidence to both the experimental and theoretical methods and allow for a more comprehensive understanding of the molecule's structure.

Calculated Interaction Energies in Crystal Lattice

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies on derivatives of this compound reveal their potential to interact with various biological targets. For instance, a Schiff base derivative, 4-(1H-benzimidazole-2-yl)-N'-(4-(diethylamino)benzylidene)benzohydrazide , was synthesized and docked against human carbonic anhydrase I and II (hCA I and hCA II), enzymes implicated in various diseases. nih.gov The docking results for this derivative showed significant interactions within the active sites of these enzymes.

Similarly, studies on the closely related dimethylamino analogues provide insight into the types of interactions the diethylamino group might facilitate. Docking of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives against Microtubule Affinity Regulating Kinase 4 (MARK4) showed that these compounds bind with high affinity in the active site. rsc.org The interactions primarily involved key residues such as Ile62, Lys85, Ala135, and Asp196. rsc.org The hydrazone linkage was found to be a critical pharmacophore, forming hydrogen bonds with residues like Lys85 and Asp196. rsc.org

A Schiff base formed from 4-(diethylamino)salicylaldehyde (B93021) and benzoic acid hydrazide, N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide , showed its molecular structure stabilized by an intramolecular O-H···N hydrogen bond. nih.gov Its crystal structure is further stabilized by weak intermolecular N-H···O, C-H···O, and C-H···π interactions. nih.gov Such hydrogen bonding capabilities are crucial for stable ligand-protein binding.

Table 1: Key Ligand-Protein Interactions for Benzohydrazide Derivatives

| Compound/Derivative | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | MARK4 | Ile62, Gly65, Lys85, Ala135, Asp196 | Hydrogen bonds, Carbon-hydrogen bonds | rsc.org |

| N′-[(1E)-4-Diethylamino-2-hydroxybenzidene]benzohydrazide | Not Applicable (Crystal Structure) | N/A | Intramolecular O-H···N; Intermolecular N-H···O, C-H···O, C-H···π | nih.gov |

| 4-hydroxybenzhydrazide derivatives | MAO-B, AChE | Not specified | Not specified | pensoft.net |

Molecular docking is often used in conjunction with experimental assays to predict and rationalize the inhibitory activity of compounds. Derivatives of benzohydrazide have been evaluated against a range of enzymes and cell lines, with docking studies helping to explain the structure-activity relationships.

For example, two derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide , known as H4 and H19, were identified as potent inhibitors of MARK4, with IC₅₀ values in the nanomolar range. rsc.org These compounds also showed selective inhibition of cancer cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. rsc.org Another study on novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold identified compounds with significant inhibitory activity against EGFR and HER2 kinases, with IC₅₀ values in the sub-micromolar range. tandfonline.com

The inhibitory potential of 4-(1H-benzimidazole-2-yl)-N'-(4-(diethylamino)benzylidene)benzohydrazide (3c) against carbonic anhydrase isoforms was determined, showing potent inhibition against hCA II. nih.gov This highlights the potential for this class of compounds as effective enzyme inhibitors.

Table 2: Predicted and Measured Inhibitory Activities of Benzohydrazide Derivatives

| Compound/Derivative | Target | Predicted Activity (Docking Score, etc.) | Measured IC₅₀ | Reference |

| 4-(1H-benzimidazole-2-yl)-N'-(4-(diethylamino) benzylidene)benzohydrazide (3c) | hCA I | Kᵢ: 179.3 nM | Not specified as IC₅₀ | nih.gov |

| 4-(1H-benzimidazole-2-yl)-N'-(4-(diethylamino) benzylidene)benzohydrazide (3c) | hCA II | Kᵢ: 9.7 nM | Not specified as IC₅₀ | nih.gov |

| N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | MARK4 (enzyme) | High Affinity | 149.21 nM | rsc.org |

| N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | MCF-7 cells | Not specified | 27.39 µM | rsc.org |

| N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide (H4) | A549 cells | Not specified | 45.24 µM | rsc.org |

| Compound 16 (4-methylsulfonyl-N'-(naphthalen-2-ylmethylene)benzohydrazide) | EGFR | High Affinity | 0.20 µM | tandfonline.com |

| Compound 20 (4-methylsulfonyl-N'-(anthracen-9-ylmethylene)benzohydrazide) | HER2 | High Affinity | 0.07 µM | tandfonline.com |

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more quantitative estimate of ligand-binding affinity than docking scores alone. These calculations consider factors like electrostatic and van der Waals interactions, as well as solvation energies.

In a study of benzimidazole-based hydrazones as potential Alzheimer's disease compounds, the calculated free binding energies for the stable ligand-acetylcholinesterase complexes were determined. mdpi.com For a series of 2-(benzamido) benzohydrazide derivatives, the lowest binding energy (ΔG) was calculated for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with values reaching as low as -10.63 kJ/mol. nih.gov

DFT calculations on complexes of (E)-4-dimethylamino-N'-[(pyridin-2yl)methylidene-κN]benzohydrazide with various metal ions (M²⁺) were used to compute binding energies. redalyc.org These calculations indicated that the stability of the complex was dependent on the specific metal ion used. redalyc.org For the pure 4-(Dimethylamino)benzohydrazide crystal, the lattice energy was estimated by DFT calculations to be -215.7 kJ/mol, with electrostatic and dispersion forces being the major contributors. researchgate.net

Prediction of Inhibitory Activities

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing detailed information on the stability and conformational changes of ligand-protein complexes. mdpi.comnih.gov An MD simulation can validate the stability of binding poses predicted by molecular docking. frontiersin.org

MD simulations have been used to investigate the stability of complexes between benzohydrazide derivatives and their protein targets. For example, simulations were used to confirm the stability of hydrazone derivatives within the binding pocket of MARK4. dntb.gov.ua In another study, MD simulations were conducted for 100 nanoseconds to assess the binding stability of potential TGR5 agonists. frontiersin.org Key parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to determine the stability of the complex, where lower values generally indicate a more stable interaction. frontiersin.org These studies confirm that the interactions observed in static docking models persist in a dynamic, solvated environment. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. uni-muenchen.de It interprets the wavefunction in terms of localized bonds and lone pairs, corresponding to the familiar Lewis structure picture. uni-muenchen.de

NBO analysis on benzohydrazide derivatives and related structures reveals significant intramolecular charge transfer (ICT) interactions, which contribute to molecular stability. researchgate.net These interactions are quantified by the second-order perturbation energy, E(2). uni-muenchen.de For example, the interaction between a filled donor NBO (like a lone pair on a nitrogen or oxygen atom) and an empty acceptor NBO (like an antibonding σ* or π* orbital) indicates delocalization. uni-muenchen.deresearchgate.net In various hydrazone structures, strong n→π* and π→π* transitions are observed, which are responsible for their electronic and nonlinear optical properties. researchgate.netresearchgate.net The stability of a molecule can be linked to these hyperconjugative interactions and the delocalization of electron density. researchgate.net

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM) is a model of molecular electronic structure that characterizes the bonding within a system based on the topology of the electron density. researchgate.net AIM analysis can identify and classify chemical bonds, including covalent bonds, hydrogen bonds, and other weak interactions.

For 4-(Dimethylamino)benzohydrazide , analysis of the crystal structure showed a hydrogen-bonding pattern resulting in chains built from fused rings, consisting of N-H···N and N-H···O bonds. researchgate.net DFT calculations were used to analyze the electrostatic and dispersion forces, which were found to be the major contributors to the lattice energy. researchgate.net In studies of other benzohydrazide derivatives, AIM analysis has been used to compute intermolecular interactions, particularly hydrogen bonds, which are crucial for understanding crystal packing and potential interactions with biological receptors. researchgate.net

Advanced Applications and Research Prospects of 4 Diethylamino Benzohydrazide

Applications in Medicinal Chemistry

Anticancer Activities

Derivatives of 4-(diethylamino)benzohydrazide have emerged as a significant area of interest in the development of new anticancer agents. Research has demonstrated that these compounds can effectively inhibit the proliferation of various cancer cell lines and induce apoptosis.

A key target of some of these derivatives is the Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in the progression of several cancers, including breast and lung cancer. rsc.orgnih.govrsc.org By inhibiting MARK4, these compounds disrupt critical signaling pathways involved in tumor growth.

Studies have shown that certain hydrazone derivatives of this compound exhibit potent anticancer activity. For instance, two hydrazone derivatives, H4 and H19, were found to selectively inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells. rsc.orgnih.govrsc.org These compounds were also shown to inhibit the colony-forming potential of cancer cells and induce apoptosis, highlighting their potential as lead molecules for developing new anticancer therapies. rsc.orgnih.govrsc.orgnih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| H4 | MCF-7 | 27.39 rsc.orgnih.govrsc.org |

| A549 | 45.24 rsc.orgnih.govrsc.org | |

| H19 | MCF-7 | 34.37 rsc.orgnih.govrsc.org |

| A549 | 61.50 rsc.orgnih.govrsc.org | |

| 9h | A375 | 0.57 ± 0.02 arabjchem.org |

| A549 | 1.73 ± 0.09 arabjchem.org | |

| HepG2 | 1.21 ± 0.05 arabjchem.org | |

| MCF-7 | 0.98 ± 0.04 arabjchem.org | |

| 10e | MCF-7 | 4.62 nih.gov |

| HepG2 | 8.81 nih.gov | |

| 10g | MCF-7 | 1.83 nih.gov |

| HepG2 | 3.49 nih.gov |

Further research into other derivatives has also yielded promising results. For example, a series of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives showed good anticancer activities against A375, A549, HepG2, and MCF-7 cancer cell lines, with IC50 values ranging from 0.57 to 16.0 μM. arabjchem.org Notably, these compounds displayed no significant toxicity to normal cells. arabjchem.org

Antimicrobial Properties

The search for new antimicrobial agents has led to the investigation of this compound and its derivatives. These compounds have demonstrated notable activity against a range of bacterial and fungal strains.

The structural features of these derivatives, such as the presence of aromatic rings and the hydrazone Schiff base moiety, are believed to contribute to their antibacterial effects by facilitating interactions with bacterial targets. azjournalbar.com The diethylamino group can also enhance membrane penetration. azjournalbar.com

Studies have shown that certain benzohydrazide (B10538) derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacterial strains. researchgate.net For instance, one study revealed that a manganese acetylacetonato complex of a this compound derivative showed antibacterial activity against Enterococcus faecalis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 398.0 μg/ml. innovareacademics.in

In another study, a derivative, 4-chloro-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide, demonstrated effective activity against Escherichia coli. researchgate.net Furthermore, some benzohydrazone derivatives have shown a preference for inhibiting Gram-positive pathogens like Staphylococcus aureus and Streptococcus pyogenes. azjournalbar.com

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Manganese acetylacetonato (N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl] methylidene}-4-methoxybenzohydrazide) | Enterococcus faecalis | 398.0 innovareacademics.in |

| Staphylococcus aureus | 398.0 innovareacademics.in | |

| 4-chloro-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide | Escherichia coli | 1.0 researchgate.net |

| Staphylococcus aureus | 4.0 researchgate.net | |

| Klebsiella pneumoniae | 8.0 researchgate.net | |

| Candida albicans | 64.0 researchgate.net |

Urease Inhibitory Activity

Derivatives of this compound have been identified as potent inhibitors of urease, an enzyme that plays a role in pathologies associated with Helicobacter pylori and other bacteria. The inhibition of this enzyme is a key strategy in the management of these conditions.

Research has shown that the substitution pattern on the benzohydrazide scaffold significantly influences the urease inhibitory activity. For example, the presence of electron-donating groups on the phenyl ring has been found to enhance the inhibitory potential. acs.org

Several studies have reported on the synthesis and evaluation of benzohydrazide derivatives as urease inhibitors. mdpi.comsigmaaldrich.comnih.gov In one such study, a series of N′-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and showed good inhibitory activities, with some compounds being more active than the standard inhibitor, thiourea. mdpi.com Another study on benzohydrazide derivatives reported IC50 values ranging from 0.87 to 19.0 µM, with many compounds demonstrating superior activity compared to thiourea. sigmaaldrich.comnih.gov

Table 3: Urease Inhibitory Activity of Benzohydrazide Derivatives

| Compound Type | IC50 Range (µM) | Standard (Thiourea) IC50 (µM) |

|---|---|---|

| N′-benzylidene-4-(t-Bu) benzohydrazide derivatives | 13.33 ± 0.58 – 251.74 ± 6.82 mdpi.com | 21.14 ± 0.425 mdpi.com |

| Benzohydrazide derivatives | 0.87 ± 0.31 – 19.0 ± 0.25 sigmaaldrich.comnih.gov | 21.25 ± 0.15 sigmaaldrich.comnih.gov |

| 1,3,5-Triaryl-2-pyrazoline derivatives | 9.13 ± 0.25 – 18.42 ± 0.42 acs.org | 21.37 ± 0.26 acs.org |

Kinetic studies have revealed that these compounds can inhibit urease through both competitive and non-competitive modes of action. nih.gov Molecular docking studies have further elucidated the binding interactions between these inhibitors and the active site of the urease enzyme. researchgate.netnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Anti-Alzheimer's Agents

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. proquest.comresearchgate.net Derivatives of this compound have shown promise as inhibitors of these crucial enzymes.

The core structure of benzohydrazide allows for modifications that can lead to potent and selective inhibition of either AChE or BChE. nih.gov For instance, research has shown that certain 4-aminobenzohydrazide (B1664622) derivatives exhibit potent inhibition of both enzymes. researchgate.net

In one study, a series of benzimidazole-based Schiff base analogs were synthesized, and some compounds showed good acetylcholinesterase inhibition with IC50 values as low as 0.60 µM. mdpi.com These compounds also demonstrated moderate butyrylcholinesterase inhibition. mdpi.com Another study on 2-benzoylhydrazine-1-carboxamides reported dual inhibition of both enzymes, with IC50 values in the micromolar range. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Benzohydrazide Derivatives

| Compound Series | Enzyme | IC50 Range (µM) |

|---|---|---|

| Benzimidazole-based thiosemicarbazide (B42300) analogs | AChE | 0.60 ± 0.05 – 12.90 ± 0.20 proquest.com |

| BChE | 1.50 ± 0.10 – 29.10 ± 0.30 proquest.com | |

| 4-aminobenzohydrazide derivatives | AChE | 0.59 researchgate.net |

| BChE | 0.15 researchgate.net | |

| 2-benzoylhydrazine-1-carboxamides | AChE | 44 – 100 nih.gov |

| BChE | from 22 nih.gov |

Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of AChE and BChE, providing valuable insights for the rational design of more effective inhibitors. nih.govmdpi.com

Antiglycation Activity

Hydrazide derivatives, including those based on the this compound scaffold, have been investigated for their antiglycation properties. mdpi.com Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which can lead to the formation of advanced glycation end products (AGEs) implicated in various diseases.

Further research is needed to specifically quantify the antiglycation potential of this compound and its derivatives and to understand the structure-activity relationships that govern this property.

Anti-inflammatory Activity

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. ontosight.aiontosight.ai Inflammation is a complex biological response involved in numerous diseases, and the development of new anti-inflammatory drugs is an ongoing area of research.

Studies have shown that certain hydrazone derivatives possess anti-inflammatory properties. For example, a series of substituted-N′-[(1E)-substituted phenylmethylidene]benzohydrazide analogs were evaluated for their in vitro anti-inflammatory activity using an albumin denaturation assay. nih.gov Several compounds in this series demonstrated good anti-inflammatory effects. nih.gov

In another study, a new class of compounds linking a pyridine (B92270) and thiazole (B1198619) moiety to a hydrazide core was synthesized and evaluated. acs.org These compounds showed in vitro anti-inflammatory activity with IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org

Table 5: Anti-inflammatory Activity of Hydrazide Derivatives

| Compound Series | Method | IC50 Range (µg/mL) |

|---|---|---|

| Pyridine- and Thiazole-Based Hydrazides | Albumin denaturation | 46.29 – 100.60 acs.org |

The anti-inflammatory potential of these compounds suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.

Anticonvulsant Activity

The quest for novel anticonvulsant agents has led researchers to explore various chemical scaffolds, including those derived from benzohydrazide. Hydrazone derivatives, in particular, have shown promise in this area. nih.govorientjchem.org While direct studies on the anticonvulsant activity of this compound are not extensively documented, the broader class of benzohydrazide derivatives has been investigated for its potential to modulate neuronal excitability. mdpi.com

For instance, the synthesis of N,N-dialkylaminoalkoxy-2-oxo-indole-3-ylidene benzohydrazides has been explored for their anticonvulsant properties. researchgate.net The rationale behind this approach often involves the structural similarities of these compounds to known anticonvulsant drugs and their potential to interact with targets like voltage-gated sodium channels or GABA receptors. researchgate.netjpccr.eu The benzohydrazide moiety is considered a significant pharmacophore that may contribute to anticonvulsant effects by binding to GABA receptors. researchgate.net

Further research into derivatives of this compound could yield compounds with significant anticonvulsant potential, warranting more focused investigation into their mechanisms of action and structure-activity relationships.

Antimalarial Activity

Malaria remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. Benzohydrazide derivatives have emerged as a promising class of compounds in the search for novel antimalarials. mdpi.com The quinoline (B57606) nucleus, a key feature in many antimalarial drugs, has been incorporated into hydrazone derivatives to create hybrids with potential antiplasmodial activity. nih.gov

Research has shown that quinoline hydrazide/hydrazone derivatives exhibit a range of biological activities, including antimalarial effects. nih.gov Specifically, the synthesis of benzyloxy-4-oxopyridin benzoate (B1203000) derivatives has been investigated for their ability to inhibit β-hematin formation, a crucial process in the malaria parasite's survival. nih.gov Although direct evaluation of this compound for antimalarial activity is not widely reported, its structural features suggest it could be a valuable precursor for creating new antimalarial candidates. The exploration of its derivatives, potentially in combination with other pharmacophores known for antimalarial efficacy, represents a viable avenue for future drug discovery efforts.

Anti-nematode Activity

Plant-parasitic nematodes, particularly root-knot nematodes, pose a significant threat to agriculture worldwide, causing substantial crop losses. ejtas.com The reliance on chemical nematicides has raised environmental concerns, driving the search for safer and more sustainable alternatives. ejtas.com In this context, benzohydrazide derivatives have been investigated for their potential as anti-nematode agents.

Studies have shown that certain benzohydrazide derivatives exhibit excellent anti-nematode activity. For example, specific N'-[4-(hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides have demonstrated a significant reduction in gall formation on cucumber roots caused by nematodes. biointerfaceresearch.com One derivative, 3,4-Dichloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide, showed a 93% decrease in gall formation. biointerfaceresearch.com Another compound, N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide, resulted in a 91% reduction. biointerfaceresearch.com While research specifically on this compound in this area is limited, the demonstrated efficacy of related compounds suggests that it could serve as a scaffold for developing new nematicidal agents. Further investigation into the anti-nematode properties of this compound derivatives is a promising area of research for sustainable agriculture. researchgate.net

Insecticidal Activity

The development of new insecticides is crucial for managing insect pests in agriculture and public health. biointerfaceresearch.com Benzohydrazide derivatives have shown potential as insecticidal agents. biointerfaceresearch.comsigmaaldrich.com Research has demonstrated that certain N'-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide derivatives exhibit high insecticidal activity against pests like the housefly and rice weevil. biointerfaceresearch.com

For example, one study reported that a specific benzohydrazide derivative achieved a 100% death rate for flies and rice weevils at a concentration of 0.5%. biointerfaceresearch.com The insecticidal activity of these compounds is influenced by their chemical structure, and further research is needed to understand the structure-activity relationships fully. Although direct studies on the insecticidal properties of this compound are not extensively available, the proven activity of related compounds suggests that it could be a valuable building block for the synthesis of novel insecticides. nih.govnih.govmdpi.com

Role as a Precursor in Organic Synthesis

This compound serves as a valuable and versatile precursor in organic synthesis, primarily in the creation of hydrazones and metal complexes with a wide array of biological activities and material applications.

Synthesis of Hydrazones with Diverse Biological Activities

This compound is a key starting material for the synthesis of a variety of hydrazone derivatives. These hydrazones are formed through the condensation reaction of the hydrazide with various aldehydes and ketones. orientjchem.orgresearchgate.net The resulting N'-benzylidene-4-(diethylamino)benzohydrazide derivatives possess a diverse range of biological activities.

The hydrazone moiety (-C=N-NH-CO-) is a recognized pharmacophore, and its incorporation into molecules often imparts or enhances biological properties. learning-gate.com Hydrazones derived from this compound and its analogs have been reported to exhibit a wide spectrum of pharmacological effects, including:

Antimicrobial activity : Effective against various bacterial and fungal strains. researchgate.netinnovareacademics.in

Antiprotozoal activity : Showing promise against parasites like Entamoeba histolytica. nih.gov

Anticonvulsant activity : As mentioned previously, the hydrazone scaffold is explored for its potential in treating seizures. orientjchem.org

Antioxidant activity : Some derivatives have shown the ability to scavenge free radicals. pensoft.net

Anticancer and anti-inflammatory activities . mdpi.com

The synthesis of these hydrazones is typically straightforward, often involving refluxing the hydrazide with the appropriate carbonyl compound in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netresearchgate.net The ease of synthesis and the diverse biological potential make this compound a valuable precursor in medicinal chemistry for the development of new therapeutic agents. nih.gov

Formation of Metal Complexes

The this compound molecule and its hydrazone derivatives are excellent ligands for the formation of metal complexes. The presence of nitrogen and oxygen donor atoms allows these compounds to chelate with a variety of metal ions, including transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). learning-gate.comresearchgate.netsciencearchives.org

The coordination of the hydrazide or hydrazone ligand to a metal center can lead to the formation of complexes with unique geometries, such as octahedral or tetrahedral, and enhanced biological activities compared to the free ligands. learning-gate.comresearchgate.netsciencearchives.org These metal complexes have been investigated for several applications:

Enhanced Antimicrobial Activity : Metal complexes often exhibit greater antibacterial and antifungal properties than the parent hydrazone ligands. This is attributed to the chelation theory, which suggests that the coordination of the metal ion reduces the polarity of the metal and increases the lipophilic nature of the complex, facilitating its penetration through the lipid membrane of the microorganism. researchgate.netsciencearchives.org

Catalysis : Benzohydrazide derivative complexes can act as catalysts in various organic reactions. researchgate.net

Material Science : The ability to form stable complexes with diverse structures makes them interesting for the development of new materials with specific electronic or magnetic properties. redalyc.org

The synthesis of these metal complexes typically involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent. innovareacademics.inresearchgate.net The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties. The study of metal complexes derived from this compound and its derivatives is a dynamic area of research with potential applications in medicine, catalysis, and materials science.

Materials Science and Sensor Development

The inherent electronic and coordination properties of this compound and its derivatives have been harnessed to create a new generation of materials with tailored functionalities. These applications range from highly selective chemosensors for environmental and biological monitoring to materials that protect metallic surfaces from degradation.

Derivatives of this compound have been extensively explored in the design of chemosensors for the detection of various metal ions. These sensors often operate on principles such as colorimetric (naked-eye detection) or fluorometric ("turn-on" or "turn-off") changes upon selective binding with a target ion. The hydrazone linkage, formed by reacting this compound with an appropriate aldehyde or ketone, provides an excellent coordination site for metal ions.

Nickel (Ni²⁺): Schiff base derivatives of this compound have been developed for the selective detection of Ni²⁺ ions. For instance, a sensor synthesized from 4-(diethylamino)salicylaldehyde (B93021) and nicotinic hydrazide can detect Ni²⁺. scienceopen.com Another chemosensor, when deprotonated, exhibits a colorimetric response to Ni²⁺, allowing for its visual detection. rsc.org The interaction with Ni²⁺ can cause a distinct red shift in the absorption spectrum, enabling its discrimination from other cations. researchgate.net

Zinc (Zn²⁺): Numerous fluorescent sensors for Zn²⁺ have been created using this compound derivatives. A sensor developed by condensing 4-(diethylamino)salicylaldehyde with 2-(benzamido)benzohydrazide showed a "turn-on" fluorescent response specifically for Zn²⁺ with a low detection limit. nih.gov Another novel sensor demonstrated a significant fluorescence enhancement upon binding with Zn²⁺ in an ethanol-water buffer solution, with a detection limit in the nanomolar range. researchgate.net The mechanism often involves the inhibition of photoinduced electron transfer (PET) upon complexation with the zinc ion, leading to enhanced fluorescence. scienceopen.com

Copper (Cu²⁺): The development of Cu²⁺ sensors is a prominent area of research for these compounds. A Schiff base derived from 4-(diethylamino)-2-hydroxybenzaldehyde was shown to selectively coordinate with Cu²⁺, resulting in a distinct fluorescence quenching effect. derpharmachemica.com Another coumarin-based derivative acts as a fluorescent sensor where the fluorescence, initially quenched by Cu²⁺, can be restored by certain analytes, demonstrating a displacement sensing approach. agrifoodscience.com The interaction with copper ions can also lead to a visible color change, for example from colorless to yellow, providing a simple colorimetric detection method.

Table 1: Performance of this compound-based Metal Ion Chemosensors

| Target Ion | Sensor Type | Detection Method | Limit of Detection (LOD) | Stoichiometry (Sensor:Ion) | Reference |

|---|---|---|---|---|---|

| Ni²⁺ | Schiff Base | Colorimetric | 1.67 x 10⁻⁵ M | 1:1 | rsc.org |

| Ni²⁺ | Benzothiazole-based | Colorimetric | 7.4 x 10⁻⁹ M | 1:2 | researchgate.net |

| Zn²⁺ | Quinazolin-based Schiff Base | Fluorometric (Turn-on) | 1.7 nM | 2:1 | nih.gov |

| Zn²⁺ | Imidazo[2,1-b]thiazole-based | Fluorometric (Turn-on) | 5.5 x 10⁻⁹ M | 1:1 | researchgate.net |

| Cu²⁺ | Pyrazolopyrimidine-based | Fluorometric (Quenching) | 8.7 nM | 2:1 | |

| Cu²⁺ | Schiff Base | Fluorometric (Quenching) | - | 1:1 | derpharmachemica.com |

The molecular structure of this compound derivatives, featuring electron-donating and electron-withdrawing groups connected through a π-conjugated system, makes them attractive candidates for applications in nonlinear optics (NLO). NLO materials are crucial for modern technologies like telecommunications and optical switching.

Research on hydrazone derivatives, such as (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide (DEABHB), has demonstrated significant NLO properties. dergipark.org.tr These materials can exhibit third-order nonlinear optical absorption, which is essential for optical limiting applications—a mechanism that protects sensitive optical sensors from high-intensity light sources. dergipark.org.tr The charge transfer characteristics within these molecules, enhanced by the strong donor-acceptor framework, are fundamental to their NLO response. mdpi.com The potential of these compounds is also being explored in the development of organic light-emitting diodes (OLEDs), where related triazole derivatives have shown promise in improving device efficiency.

Hydrazone derivatives, including those synthesized from this compound precursors, have been identified as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govrsc.org These organic molecules protect the metal surface by adsorbing onto it, forming a barrier that isolates the metal from the corrosive medium.

The inhibition mechanism involves the interaction of the inhibitor's heteroatoms (N, O) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. The presence of the electron-donating diethylamino group enhances the electron density on the molecule, which in turn strengthens its adsorption onto the metal surface. Studies have shown that the inhibition efficiency of these compounds increases with their concentration. For example, a derivative, N′-[4-(diethylamino)-benzylidine]-3-[8-(trifluoromethyl)-quinolin-4-yl]thio-propano hydrazide, demonstrated a high inhibition efficiency of 94.7% for mild steel in a sulfuric acid solution at a concentration of 2x10⁻⁴ M. nih.gov The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, and they can act as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. nih.gov

The hydrazone derivatives of this compound are also recognized for their potential as pH sensors. nih.gov The functioning of these sensors relies on the protonation or deprotonation of the molecule, which alters its electronic properties and, consequently, its optical response (color or fluorescence). The hydrazone structure contains nitrogen and oxygen atoms that can easily participate in proton exchange equilibria.

Organic chemosensors designed for pH measurement often utilize such reversible protonation mechanisms. For instance, a fluorescent pH sensor can exhibit different emission colors in acidic versus basic conditions, allowing for ratiometric pH measurements. While specific studies focusing solely on this compound as a pH sensor are emerging, the underlying chemical principles of related hydrazone structures strongly support this application. nih.gov The development of materials that change color or fluorescence in response to pH is critical for applications ranging from biological imaging to industrial process monitoring.

Hydrazone derivatives are noted for their role as polymer initiators. nih.gov Initiators are compounds that can start a chain-growth polymerization reaction by generating reactive species such as radicals or ions when subjected to heat or light. dergipark.org.tr While specific research detailing this compound as a direct initiator is limited, analogous benzamidine (B55565) derivatives are known to act as initiators in aqueous-phase polymerization. The general class of hydrazone compounds is recognized for its utility in this area, suggesting a potential application for this compound derivatives in the synthesis of polymers. nih.gov

pH Sensors

Advanced Chemical Research Directions

This compound serves as a versatile platform for advanced chemical synthesis and the development of novel functional molecules. Current research is actively exploring its potential in medicinal chemistry and the creation of complex heterocyclic systems.

One significant research avenue is its use as a precursor for synthesizing new therapeutic agents. Derivatives have been designed and evaluated as potential antitumor compounds, with some exhibiting potent cytotoxicity against various cancer cell lines at nanomolar concentrations. For instance, certain hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target for cancer therapies. These compounds were shown to inhibit cancer cell proliferation and induce apoptosis. Other derivatives have been investigated as inhibitors of Entamoeba histolytica, the parasite responsible for amoebiasis.

Furthermore, this compound is a key starting material for the synthesis of novel heterocyclic compounds with diverse properties. It is used to create complex molecules such as:

Benzimidazole hybrids: These are synthesized for their potential as carbonic anhydrase inhibitors. researchgate.net

Dioxomolybdenum(VI) complexes: These complexes, derived from Schiff bases of this compound, have shown catalytic properties in sulfoxidation reactions. nih.gov

1,2,4-Triazole-3,5-diones: These are used in click chemistry and as derivatizing agents for analytical applications.